

Purpactin C: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest		
Compound Name:	Purpactin C	
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Abstract

Purpactin C is a naturally occurring polyketide metabolite isolated from the fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which have garnered scientific interest due to their inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a potential therapeutic target for conditions associated with hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Purpactin C**, with a focus on its role as an ACAT inhibitor. Detailed spectroscopic data and a representative experimental protocol for assessing its inhibitory function are also presented.

Chemical Structure and Physicochemical Properties

Purpactin C is a complex molecule featuring a spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core structure. Its systematic name is 5-1"-acetoxy-6'-formyl-4-methoxy-4'-methyl-3"-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[1]

The chemical and physical properties of **Purpactin C** are summarized in the table below:



Property	Value	Reference
Molecular Formula	C22H24O7	[1]
Molecular Weight	400	[1]
Appearance	Amorphous powder	[2]
UV λmax (MeOH)	243 nm (ε 10,000), 285 nm (ε 5,600), 348 nm (ε 2,800)	[2]
IR νmax (KBr)	1730, 1680, 1650, 1610 cm ⁻¹	[2]

Spectroscopic Data

The structural elucidation of **Purpactin C** was achieved through detailed spectroscopic analysis. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.[1]

¹H NMR Spectroscopic Data (CDCl₃)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J, Hz)	Assignment
0.88	d	6.6	4"-СНз
0.94	d	6.6	4"-CH₃
1.78	m	3"-H	_
1.99	S	OAc	
2.12	m	2"-H2	
3.79	S	4-OCH₃	
5.82	dd	8.8, 2.9	1"-H
6.09	d	1.5	7-H
6.16	d	1.5	5-H
6.28	d	10.3	4'-H
7.02	dd	10.3, 2.9	5'-H
9.71	S	6'-CHO	_
11.08	S	6-OH	

¹³C NMR Spectroscopic Data (CDCl₃)



Chemical Shift (δ)	Assignment
16.2	4"-CH₃
21.0	OAc (CH ₃)
24.8	3"-C
38.6	2"-C
55.8	4-OCH₃
73.1	1"-C
88.1	2-C
101.4	За-С
102.1	7-C
108.9	5-C
121.5	4'-C
131.7	6'-C
149.7	5'-C
158.4	7a-C
162.7	4-C
164.7	6-C
169.9	OAc (C=O)
183.8	2'-C
186.2	6'-CHO
191.9	3-C
196.0	1'-C

Biological Activity: Inhibition of ACAT

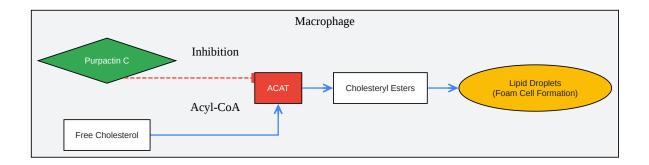


Purpactin C, along with its structural analogs Purpactin A and B, has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[2] ACAT is a microsomal enzyme that catalyzes the intracellular esterification of cholesterol to form cholesteryl esters. This process is central to the regulation of cellular cholesterol homeostasis.

Mechanism of Action

Inhibition of ACAT by **Purpactin C** leads to a decrease in the formation of cholesteryl esters. This has several downstream consequences for cellular cholesterol metabolism. By preventing the esterification and subsequent storage of cholesterol, ACAT inhibitors can effectively lower the levels of intracellular cholesteryl esters. In the context of atherosclerosis, ACAT is involved in the accumulation of cholesteryl esters within macrophages in the arterial wall, a key step in the formation of foam cells and atherosclerotic plaques. Therefore, inhibitors like **Purpactin C** have been investigated for their potential to mitigate these effects.

The following diagram illustrates the role of ACAT in cholesterol metabolism and the point of inhibition by **Purpactin C**.



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Fig. 1: Inhibition of ACAT by **Purpactin C**.

Experimental Protocols

The following is a representative protocol for an in vitro assay to determine the ACAT inhibitory activity of a test compound like **Purpactin C**.



Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

Objective: To measure the inhibitory effect of **Purpactin C** on ACAT activity in a rat liver microsomal preparation.

Materials:

- Rat liver microsomes (prepared by standard ultracentrifugation methods)
- [14C]Oleoyl-CoA
- Bovine serum albumin (BSA)
- Dithiothreitol (DTT)
- Potassium phosphate buffer (pH 7.4)
- Purpactin C (dissolved in a suitable solvent, e.g., DMSO)
- Scintillation cocktail
- Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
- Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

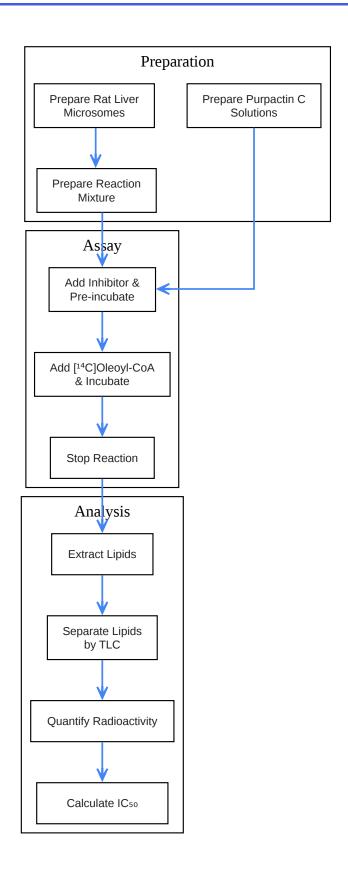
- Microsome Preparation: Prepare rat liver microsomes and determine the protein concentration using a standard method (e.g., Bradford assay).
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
 - Potassium phosphate buffer
 - BSA



- o DTT
- Rat liver microsomes
- Inhibitor Addition: Add varying concentrations of **Purpactin C** (or vehicle control) to the reaction mixtures. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
- Initiation of Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA to each tube.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes).
- Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and hexane.
- Lipid Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. Collect the upper hexane layer containing the lipids.
- TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram
 using the specified solvent system to separate cholesteryl esters from other lipids.
- Quantification: Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of Purpactin C compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACAT activity by 50%.

The workflow for this experimental protocol can be visualized as follows:





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References

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